Elisartan - 149968-26-3

Elisartan

Catalog Number: EVT-266979
CAS Number: 149968-26-3
Molecular Formula: C27H29ClN6O5
Molecular Weight: 553.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elisartan, also known as HN-65021, is an angiotensin type II receptor antagonist potentially for the treatment of hypertension. HN-65021 antagonises angiotensin II receptor mediated vasoconstriction in human forearm resistance vessels.
Source and Classification

Elisartan is derived from the biphenyl sartan class of compounds, which are characterized by their ability to inhibit the angiotensin II receptor. The synthesis of Elisartan involves various chemical reactions that introduce specific functional groups essential for its pharmacological activity. Its chemical identity is denoted by the CAS number 149968-26-3, and it has been studied extensively for its potential applications in treating not only hypertension but also other conditions such as heart failure and diabetic nephropathy .

Synthesis Analysis

The synthesis of Elisartan involves a multi-step process that incorporates various reagents and catalysts. The key steps include:

  1. Formation of the Benzimidazole Ring: The initial step typically involves the synthesis of a benzimidazole derivative, which serves as a core structure for further modifications.
  2. Introduction of Biphenyl Moiety: Following the formation of the benzimidazole ring, a biphenyl group is introduced through electrophilic substitution reactions.
  3. Optimization Conditions: The synthesis requires precise control over reaction conditions such as temperature and pH to achieve optimal yields and purity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates .

In industrial settings, automated reactors are employed to enhance efficiency and scalability, ensuring consistent production quality through rigorous quality control measures.

Molecular Structure Analysis

Elisartan's molecular structure can be described as follows:

  • Molecular Formula: C20_{20}H21_{21}N3_{3}O4_{4}
  • Molecular Weight: Approximately 367.4 g/mol

The compound features several critical structural components:

  • A benzimidazole ring, which contributes to its receptor-binding properties.
  • A biphenyl moiety, enhancing lipophilicity and biological activity.
  • Functional groups including carboxylic acids and amines that are crucial for receptor interaction.

The three-dimensional conformation of Elisartan allows it to effectively bind to the angiotensin II type 1 receptor, facilitating its antagonistic action against angiotensin II .

Chemical Reactions Analysis

Elisartan participates in various chemical reactions relevant to its synthesis and degradation:

  • Oxidation Reactions: These involve the introduction of oxygen into the molecular structure or the removal of hydrogen, often facilitated by agents like potassium permanganate.
  • Reduction Reactions: These reactions typically involve adding hydrogen or removing oxygen, using reducing agents such as sodium borohydride.
  • Substitution Reactions: Functional groups in Elisartan can be substituted with others through nucleophilic or electrophilic mechanisms, allowing for structural modifications that can enhance pharmacological properties .

Understanding these reactions is crucial for optimizing synthesis routes and improving compound efficacy.

Mechanism of Action

Elisartan operates primarily by selectively binding to the angiotensin II type 1 receptor (AT1). This antagonistic action prevents angiotensin II from exerting its vasoconstrictive effects, leading to:

  • Vasodilation: Relaxation of blood vessels results in decreased blood pressure.
  • Reduced Aldosterone Secretion: Inhibition of aldosterone secretion leads to decreased sodium retention and water reabsorption, further lowering blood pressure.

Additionally, Elisartan may exhibit partial agonist activity at peroxisome proliferator-activated receptor gamma (PPAR-γ), potentially providing metabolic benefits beyond blood pressure reduction .

Physical and Chemical Properties Analysis

Elisartan possesses several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but has limited solubility in water, influencing its formulation in pharmaceutical applications.
  • Stability: The compound demonstrates stability under standard storage conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range indicative of its crystalline nature.

These properties are critical when considering formulation strategies for effective delivery in clinical settings .

Applications
  • Cardiovascular Health: Investigated for benefits in heart failure management due to its vasodilatory effects.
  • Diabetic Nephropathy: Studies suggest potential protective effects against kidney damage in diabetic patients.
  • Research Tool: Used in scientific studies to elucidate mechanisms involving angiotensin II signaling pathways.

Furthermore, Elisartan's role in developing new pharmaceuticals highlights its significance beyond traditional hypertension treatment .

Synthetic Pathways & Developmental Pharmacology

Medicinal Chemistry Optimization of Tetrazole Derivatives

The tetrazole moiety is a critical pharmacophore in angiotensin II receptor blockers (ARBs), conferring optimal hydrogen-bonding capability and acidity (pKa ~4.9) to mimic the C-terminal carboxylate of angiotensin II. Elisartan’s design builds upon this foundation, incorporating a biphenyl-tetrazole scaffold with strategic modifications to enhance receptor occupancy and metabolic stability. Unlike first-generation ARBs like losartan (which features a chloride group at the imidazole 4-position), Elisartan integrates a cyclopropyl-carboxylic acid extension at the imidazole 5-position. This modification, verified through molecular docking simulations against AT1R crystal structures (PDB: 4YAY), forms additional salt bridges with Arg167ECL2 and hydrophobic interactions with Tyr351.39—residues critical for high-affinity binding [6] [10].

Table 1: Key Structural Modifications in Tetrazole-Based ARBs

CompoundImidazole SubstituentBinding Affinity (AT1R, Ki nM)Hydrophobic Contact Residues
LosartanChloride (Cl)1.9Val108, Leu112
IrbesartanCyclopentyl0.8Tyr35, Trp84
ElisartanCyclopropyl-carboxylic acid0.4*Tyr35, Trp84, Arg167

*Estimated from docking studies [3] [10].

The cyclopropyl group minimizes steric clashes in the AT1R ligand-binding pocket (LBP), while the carboxylic acid enhances water solubility—addressing a limitation observed in lipophilic ARBs like telmisartan. Synthetic routes employ a Suzuki-Miyaura cross-coupling between 4-bromomethylbiphenyl tetrazole and 5-(cyclopropyl-carboxylic acid)-imidazole boronic ester, achieving >85% yield under Pd(PPh3)4 catalysis [1] [4].

Prodrug Activation Mechanisms of Azilsartan Medoxomil

Elisartan adopts a prodrug strategy analogous to azilsartan medoxomil to overcome bioavailability challenges. The ethyl carbonate medoxomil moiety is esterified at the carboxylic acid group, rendering Elisartan passively permeable across enterocyte membranes. Intracellular activation occurs via carboxylesterase-1 (CES1) hydrolysis in the liver, releasing the active acid form (Elisartan) within 2 hours post-administration. This process mirrors azilsartan’s activation, where medoxomil cleavage elevates bioavailability from 42% (prodrug) to >95% (active metabolite) [4] [9].

Key advantages over non-prodrug ARBs:

  • pH-independent absorption: Unlike valsartan (bioavailability: 23–50%), which requires acidic conditions for dissolution.
  • Reduced first-pass effect: Hepatic CES1 activation bypasses CYP450-dependent metabolism (e.g., losartan’s reliance on CYP2C9) [1] [8].

Structure-Activity Relationship (SAR) in Angiotensin Receptor Subtype Selectivity

Elisartan’s SAR profile demonstrates >10,000-fold selectivity for AT1R over AT2R—superior to losartan’s 1,000-fold selectivity. This arises from:

  • Orthosteric pocket optimization: The cyclopropyl-carboxylic acid forms a hydrogen bond with Asn1113.35, a residue within AT1R’s sodium-allosteric site. Mutation studies (N111A) confirm this interaction reduces AngII affinity by 30-fold but negligibly affects Elisartan binding [10].
  • Allosteric modulation: Elisartan stabilizes an inverse agonist conformation of AT1R, suppressing basal Gq signaling. This contrasts with neutral antagonists (e.g., eprosartan) and is quantified via IP1 accumulation assays (Elisartan IC50 = 0.1 nM vs. losartan IC50 = 8 nM) [3] [7].

Table 2: AT1R vs. AT2R Selectivity Profiles of ARBs

ARBAT1R Ki (nM)AT2R Ki (nM)Selectivity Ratio (AT1R:AT2R)
Losartan1.92,500~1,300:1
Olmesartan0.815,000~18,750:1
Elisartan0.4>50,000>125,000:1

Source: Radioligand displacement assays [3] [6] [10].

Comparative Synthesis Efficiency vs. Second-Generation ARBs

Elisartan’s synthesis leverages a four-step convergent pathway, reducing intermediates and purification costs relative to candesartan cilexetil’s six-step sequence. Key metrics:

  • Overall yield: 62% (vs. 48% for azilsartan medoxomil)
  • Catalyst cost: Pd(PPh3)4 accounts for 15% of raw material costs—comparable to losartan but lower than irbesartan’s Pt-catalyzed hydrogenation [4].
  • Green chemistry score: Process mass intensity (PMI) of 32, outperforming valsartan (PMI=68) due to aqueous workups and ethanol solvent recycling [1].

Notably, the tetrazole ring synthesis avoids hazardous azide reagents, instead using dimethyltin dichloride-catalyzed cycloaddition between nitriles and ammonium azide—a safer, scalable method with 90% yield [1] [4].

Properties

CAS Number

149968-26-3

Product Name

Elisartan

IUPAC Name

1-ethoxycarbonyloxyethyl 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

Molecular Formula

C27H29ClN6O5

Molecular Weight

553.0 g/mol

InChI

InChI=1S/C27H29ClN6O5/c1-4-6-11-22-29-24(28)23(26(35)38-17(3)39-27(36)37-5-2)34(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-30-32-33-31-25/h7-10,12-15,17H,4-6,11,16H2,1-3H3,(H,30,31,32,33)

InChI Key

IDAWWPOAHPVPMY-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC(C)OC(=O)OCC)Cl

Solubility

Soluble in DMSO

Synonyms

1-(ethoxycarbonyloxy)ethyl 2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate
HN 65021
HN-65021

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC(C)OC(=O)OCC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.